4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine

Lipophilicity Drug Design ADME Prediction

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (CAS 1247843-36-2) is a di-substituted pyrazole building block bearing a C4 bromine atom and an N1 cyclopentylmethyl group. With a molecular formula of C₉H₁₄BrN₃ and a molecular weight of 244.13 g/mol, it belongs to the 3-aminopyrazole family commonly employed in medicinal chemistry and agrochemical research.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B13065490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2C=C(C(=N2)N)Br
InChIInChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,11,12)
InChIKeyVAPLXCHXKYLWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine: Essential Procurement Data for Research Supply Chains


4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (CAS 1247843-36-2) is a di-substituted pyrazole building block bearing a C4 bromine atom and an N1 cyclopentylmethyl group . With a molecular formula of C₉H₁₄BrN₃ and a molecular weight of 244.13 g/mol, it belongs to the 3-aminopyrazole family commonly employed in medicinal chemistry and agrochemical research . The compound is commercially supplied at ≥95% purity and classified as a GHS06 toxic substance (UN 2811, packing group III), requiring appropriate handling infrastructure . Preliminary pharmacological screening indicates its potential as a CCR5 antagonist scaffold relevant to HIV, inflammatory, and autoimmune disease programmes .

Why 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the 1-(cyclopentylmethyl)-1H-pyrazol-3-amine scaffold, halogen identity at C4 is not interchangeable without predictable property shifts. The bromine atom contributes significantly more to molecular weight (244.13 vs. 199.68 g/mol for the 4-chloro analog) and differs from chlorine in polarizability, C–X bond strength, and suitability for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Moreover, the brute-force replacement with the non-halogenated parent (MW 165.24, XLogP3 1.6) alters lipophilicity by approximately 0.7 log units compared to the bromo derivative (XLogP3 2.3), potentially shifting membrane permeability and target engagement profiles in cell-based assays . These quantifiable differences demand experimental re-validation of any SAR or pharmacodynamic hypothesis when an analog is substituted.

Quantitative Differentiation Evidence for 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Versus Non-Halogenated Parent: A 0.7-Log-Unit Differential That Alters Predicted Membrane Permeability

The target bromo compound exhibits an XLogP3-AA value of 2.3, compared to 1.6 for the non-halogenated 1-(cyclopentylmethyl)-1H-pyrazol-3-amine . This 0.7-log-unit increase in predicted lipophilicity places the compound in a more favourable range for passive membrane permeability according to Lipinski's rule-of-five framework, while remaining below the commonly applied cLogP ceiling of 5.0. The 4-chloro analog also computes at XLogP3 2.3; however, the bromine atom's superior leaving-group ability distinguishes the target in downstream synthetic derivatisation contexts .

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Heavy Atom Count: Distinguishing Physical Properties for Formulation and Dosing Calculations

The target compound has a molecular weight of 244.13 g/mol and a heavy atom count of 13, compared to 165.24 g/mol (12 heavy atoms) for the non-halogenated parent . The 4-chloro analog weighs 199.68 g/mol with 13 heavy atoms . The mass difference of approximately 79 Da between target and non-halogenated parent is analytically useful for LC-MS discrimination in mixture analysis and metabolic stability studies. The increased molecular weight of the bromo derivative may also influence solubility and dosing calculations, factors critical during preclinical formulation development.

Molecular Weight Formulation Heavy Atom Count

GHS Hazard Classification and Regulatory Profile: Differentiated Safety Requirements for Laboratory Procurement

The target compound is classified under GHS06 (Danger) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), and is assigned UN 2811, packing group III . In contrast, the simple 3-amino-4-bromopyrazole core scaffold is classified as Corrosive with a storage requirement of 2–8°C refrigeration . The divergence in GHS profile means that procurement of the target compound triggers distinct safety infrastructure requirements (ventilation, personal protective equipment, poison control protocols) compared to the core heterocycle. Organisations selecting between these compounds must factor in differential hazardous materials shipping fees, which can be significant for international orders.

GHS Classification Laboratory Safety Chemical Procurement

Commercially Verified Purity Specification: 95% Minimum Purity Enables Reliable SAR and Scale-Up Reproducibility

The target compound is supplied with a purity specification of 95% (HPLC) by multiple vendors including ChemScene, Leyan, and CymitQuimica/Biosynth . The 4-chloro analog is also typically listed at 95% purity, but several suppliers do not disclose a formal lot-specific purity certificate online. The non-halogenated parent (CAS 1247406-57-0) lacks published purity data from major aggregators, suggesting more limited commercial availability or less rigorous quality documentation. For structure-activity relationship (SAR) studies where impurities at the 5% level could confound biological assay interpretation, consistent 95% purity across suppliers reduces the risk of batch-to-batch variability.

Chemical Purity Quality Control SAR Studies

Bromine Atom at C4 as a Privileged Synthetic Handle for Cross-Coupling Chemistry

The C4 bromine substituent serves as an orthogonal reactive site for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without competing reactivity at the C3 amine or N1 position . While the 4-chloro analog can also undergo cross-coupling, the C–Br bond dissociation energy (approximately 70 kcal/mol for aryl-Br) is lower than that of C–Cl (approximately 84 kcal/mol), providing faster oxidative addition kinetics under milder conditions . The non-halogenated parent lacks this synthetic handle entirely, requiring de novo C4 functionalisation via directed metalation or electrophilic substitution, which introduces additional synthetic steps and regioselectivity challenges.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Putative CCR5 Antagonist Pharmacological Profile: Preliminary Functional Data Suggesting a Differentiated Therapeutic Hypothesis

Preliminary pharmacological screening reported that 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine can act as a CCR5 antagonist, with potential utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . While quantitative IC₅₀ or Kd data are not publicly available for the exact compound, related N-substituted pyrazole CCR5 antagonist series demonstrate Kd values in the range of 316 nM at human CCR5 . This contrasts with the non-halogenated parent, for which no CCR5 activity has been reported, and the 4-chloro analog, which also lacks published CCR5 data. The presence of the bromine atom may enhance halogen-bonding interactions with the CCR5 binding pocket, a hypothesis that warrants head-to-head comparative testing.

CCR5 Antagonist HIV Immunology

Recommended Application Scenarios for 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring C4 Diversification via Palladium-Catalysed Cross-Coupling

Research groups building focused pyrazole libraries for kinase, GPCR, or epigenetic target screening should prioritise 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine over the 4-chloro analog when time-to-lead optimisation is critical. The lower C–Br bond dissociation energy vs. C–Cl (Δ ~14 kcal/mol) enables Suzuki-Miyaura couplings to proceed at room temperature with Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts, whereas the chloro analog typically requires elevated temperatures (80–100°C) that may degrade sensitive functional groups . The 95% commercial purity reduces the need for pre-coupling purification, saving one to two working days per library plate.

CCR5 Antagonist Hit-to-Lead Programmes for HIV, Inflammatory, or Autoimmune Disease

Institutions with active CCR5 antagonist programmes can use 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine as a privileged starting scaffold. The preliminary pharmacological screening data indicating CCR5 antagonist activity, combined with the compound's XLogP3 of 2.3 (favourable for membrane permeability), supports its prioritisation over the non-halogenated parent (XLogP3 1.6) for cell-based HIV-1 fusion assays . Confirmatory head-to-head IC₅₀ determination against the 4-chloro analog is recommended as the next experimental step.

Bioanalytical Method Development Requiring Distinct LC-MS/MS Signatures

Contract research organisations (CROs) developing multiplexed bioanalytical methods for pyrazole-based compound panels should select 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine for its distinctive isotopic pattern (⁷⁹Br:⁸¹Br ~1:1 ratio) and molecular weight offset of +79 Da versus the non-halogenated parent. This mass difference permits simultaneous quantification of brominated and non-brominated analogs in a single LC-MS/MS run without chromatographic co-elution interference, reducing method development time by an estimated 30–50% compared to panels composed of compounds with overlapping m/z windows .

Procurement Optimisation for Multi-Year Research Programmes Requiring Supply Chain Resilience

Procurement officers supporting long-term medicinal chemistry programmes should qualify 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine as a primary building block due to its confirmed multi-vendor availability (ChemScene, Leyan, Biosynth/CymitQuimica) with consistent 95% purity specifications. The GHS06 classification mandates appropriate dangerous goods shipping arrangements, and procurement budgets should include an estimated $50–$138 HazMat surcharge per domestic shipment as documented by FedEx dangerous goods fee schedules . Qualification of all three vendors reduces single-supplier dependency risk.

Quote Request

Request a Quote for 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.